The compound is identified by the CAS number 898769-20-5. It falls under the category of propiophenones, which are derivatives of phenylpropionic acid. Propiophenones are often utilized in medicinal chemistry due to their diverse biological activities, including potential anti-inflammatory and analgesic effects.
The synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone typically involves several key steps:
In industrial settings, the production may involve batch or continuous processes, optimizing reaction conditions such as temperature and pressure to maximize yield and purity.
The molecular structure of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone can be described in detail:
2'-Carboethoxy-3-(2-methylphenyl)propiophenone can participate in various chemical reactions:
The mechanism of action for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone involves its interaction with specific biological targets:
The scientific applications of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone are diverse:
The synthesis of 2'-carboethoxy-3-(2-methylphenyl)propiophenone (CAS 898789-32-7) typically employs a convergent multi-step approach. A common strategy involves sequential Friedel-Crafts acylation and esterification reactions, starting with ortho-methylacetophenone and ethyl benzoylacetate derivatives. The synthesis proceeds through:
Table 1: Key Synthetic Intermediates
| Intermediate | Function | Reaction Role |
|---|---|---|
| 2-Methylpropiophenone | Acyl acceptor | Friedel-Crafts product |
| Ethyl 4-bromobenzoate | Ester precursor | Coupling component |
| 3-(2-Methylphenyl)propionyl chloride | Acylating agent | Electrophile source |
This strategy achieves an overall yield of 58-62% after purification, with HPLC purity >97% [1] [6].
Esterification and acylation are optimized using Lewis acid catalysts:
Table 2: Catalyst Performance Comparison
| Catalyst | Reaction Type | Yield (%) | Side Products |
|---|---|---|---|
| AlCl₃ (1.2 eq) | Friedel-Crafts acylation | 89 | <5% polyacylation |
| FeCl₃ (1.5 eq) | Friedel-Crafts acylation | 76 | 12% dehalogenation |
| BF₃·OEt₂ (0.1 eq) | Esterification | 95 | <1% decarboxylation |
| H₂SO₄ (cat.) | Esterification | 78 | 15% dehydration |
Microwave-assisted techniques reduce esterification time to 15 minutes with comparable yields [5].
The ortho-methylphenyl group necessitates precise Friedel-Crafts optimization:
Table 3: Directed Acylation Effects
| Substituent Position | Relative Rate | Isomer Distribution |
|---|---|---|
| ortho-Methyl | 1.0 (reference) | 92% C3-acylation |
| meta-Methyl | 1.4 | 73% C2/C4 mixture |
| para-Methyl | 1.2 | 88% C2-acylation |
Although the target molecule lacks chiral centers, stereoselective methods enable precursor control:
Table 4: Compound Identifiers for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone
| Identifier Type | Value |
|---|---|
| Systematic Name | Ethyl 3-[3-(2-methylphenyl)propanoyl]benzoate |
| CAS Registry | 898789-32-7 |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.36 g/mol |
| SMILES | O=C(C1=CC=C(C(OCC)=O)C=C1)CCC2=CC=CC=C2C |
| InChI Key | ITOAAKWHRDFMTP-UHFFFAOYSA-N |
| Related CAS | 898769-75-0 (isomer) |
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: